(2Z)-3-fluoro-3-phenylprop-2-enoic acid
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Overview
Description
(2Z)-3-fluoro-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7FO2 It is a derivative of cinnamic acid, where a fluorine atom is substituted at the 3-position of the propenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and fluorinated acetic acid derivatives.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through a Knoevenagel condensation, where benzaldehyde reacts with the fluorinated acetic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-fluoro-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(2Z)-3-fluoro-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-fluoro-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, cinnamic acid, lacks the fluorine substitution but shares a similar structure.
(2E)-3-fluoro-3-phenylprop-2-enoic acid: The E-isomer of the compound, which has different geometric configuration.
3-Phenylpropanoic Acid: A saturated derivative without the double bond and fluorine substitution.
Uniqueness
(2Z)-3-fluoro-3-phenylprop-2-enoic acid is unique due to the presence of the fluorine atom and the Z-configuration of the double bond. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
82754-21-0 |
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Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(Z)-3-fluoro-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
InChI Key |
UJXJAFOYAIWOFY-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/F |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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